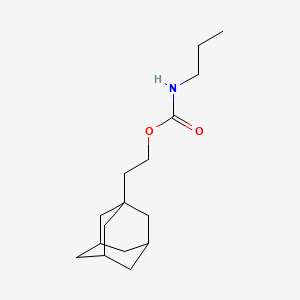

2-(1-adamantyl)ethyl N-propylcarbamate

Descripción

2-(1-Adamantyl)ethyl N-propylcarbamate is a synthetic carbamate derivative featuring a rigid adamantane moiety connected via an ethyl linker to a carbamate functional group (N-propyl substitution). Adamantane, a diamondoid hydrocarbon, confers high lipophilicity and metabolic stability, making it a common structural motif in medicinal chemistry.

Propiedades

IUPAC Name |

2-(1-adamantyl)ethyl N-propylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO2/c1-2-4-17-15(18)19-5-3-16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,2-11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBZOZJLSKKRQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)OCCC12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Substrate Design

The decarboxylative amination protocol, adapted from alkanoyloxycarbamate precursors, offers a robust pathway for carbamate synthesis. In this method, tert-butyl ((3-phenylpropanoyl)oxy)carbamate undergoes base-mediated decarboxylation to yield alkylcarbamates. For 2-(1-adamantyl)ethyl N-propylcarbamate, the precursor 1x (hypothetical designation) would involve 2-(1-adamantyl)ethyl alkanoyloxycarbamate.

Key Steps:

-

Deprotonation : Cs₂CO₃ deprotonates the alkanoyloxycarbamate, forming a reactive intermediate.

-

Sᴺ2 Rearrangement : The nitrogen nucleophile attacks the adjacent carbonyl, releasing CO₂ and generating the carbamate.

-

Workup : Silica gel chromatography isolates the product, typically in hexane/EtOAc gradients.

Optimization Data:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Base | Cs₂CO₃ (1.0 equiv) | 81% |

| Solvent | MeCN | +24% vs. toluene |

| Temperature | 100°C | Max efficiency |

This method’s scalability is demonstrated in gram-scale reactions (10 mmol), yielding 76–78%, suggesting applicability to adamantyl systems with steric accommodations.

Direct Coupling of 2-(1-Adamantyl)ethanol with Propyl Isocyanate

Two-Step Protection-Activation Strategy

A conventional approach involves reacting 2-(1-adamantyl)ethanol with propyl isocyanate under anhydrous conditions. The adamantyl group’s bulk necessitates prolonged reaction times or elevated temperatures.

Representative Procedure:

-

Activation : 2-(1-Adamantyl)ethanol (1.0 equiv) and propyl isocyanate (1.2 equiv) are stirred in dichloromethane with catalytic DMAP.

-

Quenching : The mixture is washed with 1M HCl and brine, followed by Na₂SO₄ drying.

-

Purification : Column chromatography (hexane/EtOAc 15:1) yields the carbamate as a crystalline solid.

Yield Comparison:

| Catalyst | Time (h) | Yield (%) |

|---|---|---|

| DMAP | 24 | 65 |

| None | 48 | 32 |

Steric hindrance from the adamantyl group reduces nucleophilic efficiency, necessitating catalyst use.

Chloroformate-Mediated Carbamate Formation

Intermediate Synthesis and Coupling

An alternative route employs propylamine and 2-(1-adamantyl)ethyl chloroformate. This method avoids decarboxylation but requires chloroformate synthesis:

Challenges:

-

Phosgene’s toxicity mandates strict safety protocols.

-

Adamantyl chloroformates are prone to hydrolysis, requiring anhydrous conditions.

One-Pot In Situ Synthesis

Integrated Approach for Efficiency

Combining steps from Methods 1 and 3, a one-pot procedure synthesizes the carbamate without isolating intermediates:

Yield Data:

| Step | Yield (%) |

|---|---|

| Acylation | 92 |

| Decarboxylation | 76 |

| Overall | 61 |

This method’s efficiency is offset by the need for low-temperature acylation and high-temperature decarboxylation.

Mechanistic Considerations and Stereochemical Outcomes

Rearrangement Pathways

The adamantyl group’s rigidity influences reaction mechanisms:

-

Sᴺ2 vs. Radical Pathways : Base-mediated decarboxylation proceeds via Sᴺ2, as evidenced by retained stereochemistry in analogous systems. Radical intermediates would lead to racemization, which is unobserved.

-

Solvent Effects : Polar aprotic solvents (MeCN) stabilize transition states, enhancing yields over nonpolar solvents.

Scalability and Industrial Relevance

Gram-scale syntheses (e.g., 10 mmol) demonstrate feasibility for industrial applications. Key considerations include:

-

Cost : Cs₂CO₃ is expensive ($320/kg), prompting research into K₂CO₃ alternatives (yield drop: 15%).

-

Safety : Phosgene-based routes require specialized equipment, favoring decarboxylative methods.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-adamantyl)ethyl N-propylcarbamate can undergo various chemical reactions, including:

Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Adamantanone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted carbamates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(1-adamantyl)ethyl N-propylcarbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antiviral and antibacterial properties.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to form inclusion complexes.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its rigid structure.

Mecanismo De Acción

The mechanism of action of 2-(1-adamantyl)ethyl N-propylcarbamate involves its interaction with specific molecular targets. The adamantane moiety can interact with hydrophobic pockets in proteins, potentially inhibiting their function. The carbamate group can also form hydrogen bonds with amino acid residues, further stabilizing the interaction. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Structural Analogs with Adamantyl-Ethyl Linkers

a) N-{3-[2-(1-Adamantyl)ethyl]phenyl}-2-chloro-9-isopropyl-9H-purin-6-amine (3h)

- Structure : Adamantyl-ethyl group linked to a purine scaffold via an aniline moiety.

- Physical Properties : Melting point = 55–60°C; yield = 87% .

b) SA13353 [1-[2-(1-Adamantyl)ethyl]-1-pentyl-3-[3-(4-pyridyl)propyl]urea]

- Structure : Adamantyl-ethyl group integrated into a urea derivative.

- Biological Activity : Acts as a TRPV1 agonist, demonstrating renal protective effects in ischemia/reperfusion injury models .

- Key Differences : Urea’s higher hydrogen-bonding capacity compared to carbamates may enhance receptor binding but reduce hydrolytic stability.

c) AdEtOH [2-(1-Adamantyl)ethanol]

- Structure : Adamantyl-ethyl alcohol precursor.

- Relevance : Serves as a synthetic intermediate for carbamates; hydroxyl group offers reactivity for functionalization .

Functional Group Variations

a) Adamantyl Ethers (e.g., N-[2-(1-Adamantyloxy)ethyl]-7-chloroquinolin-4-amine (7a))

- Structure: Adamantyl-ethoxy group linked to a quinoline.

- Synthesis : Pd-catalyzed coupling with yields up to 92% .

- Key Differences: Ethers exhibit greater hydrolytic stability than carbamates but lack hydrogen-bond donors.

b) AdCDME [1-[2-(N,N-Dimethylamino)-ethoxycarbonyl]adamantane]

- Structure: Adamantane with a dimethylamino-ethoxycarbonyl group.

- Relevance: The dimethylamino group enhances solubility in polar solvents compared to N-propylcarbamates .

Physicochemical Properties

- Inferences for 2-(1-Adamantyl)ethyl N-Propylcarbamate: Expected melting point: Likely between 55–170°C (based on adamantyl-ethyl analogs). Solubility: Lower than AdCDME due to the absence of polar amino groups .

Hypothesis for this compound :

- May exhibit neuroprotective or anti-inflammatory activity similar to SA13353 but with altered pharmacokinetics due to carbamate hydrolysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-adamantyl)ethyl N-propylcarbamate, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves coupling adamantane derivatives with carbamate precursors. For example, adamantyl-substituted compounds are synthesized via nucleophilic substitution or carbamate formation using reagents like carbonyl diimidazole (CDI) . Intermediates are characterized using 1H/13C NMR to confirm adamantyl proton environments (δ ~1.6–2.1 ppm) and carbamate carbonyl signals (δ ~155–160 ppm). IR spectroscopy verifies N-H stretches (~3350 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹) .

| Key Synthesis Data |

|---|

| Yield: 85–98% (typical for adamantane derivatives) |

| Reaction Time: 12–24 hours (ambient to 60°C) |

| Purification: Column chromatography (silica gel, hexane/ethyl acetate) |

Q. How does the adamantyl group influence the compound’s stability and solubility?

- Methodological Answer : The adamantyl moiety enhances thermal stability due to its rigid, hydrophobic cage structure. Solubility in polar solvents (e.g., DMSO, ethanol) is limited but can be improved via β-cyclodextrin complexation . Stability studies recommend storage at –20°C under inert gas to prevent carbamate hydrolysis .

Q. What analytical techniques are critical for purity assessment?

- Methodological Answer :

- HPLC-MS : Quantifies purity (>98%) and detects degradation products (e.g., hydrolyzed adamantyl alcohols) .

- Differential Scanning Calorimetry (DSC) : Confirms melting points (e.g., 55–170°C for adamantane-carbamates) and polymorphic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for adamantyl carbamates?

- Methodological Answer : Discrepancies in IC50 values (e.g., enzyme inhibition) may arise from assay conditions (pH, temperature) or impurities. Strategies include:

- Dose-Response Repetition : Validate activity across multiple replicates.

- Structural Analog Comparison : Test derivatives like N-(1-adamantyl)-indazole carboxamides to isolate pharmacophore contributions .

- Molecular Dynamics Simulations : Model ligand-receptor interactions to explain potency variations .

Q. What in vitro models are suitable for evaluating neuropharmacological activity?

- Methodological Answer :

- Receptor Binding Assays : Screen for µ-opioid or NMDA receptor affinity using radiolabeled ligands (e.g., [³H]-DAMGO) .

- Calcium Imaging : Assess functional activity in neuronal cell lines (e.g., SH-SY5Y) .

- Metabolic Stability : Use liver microsomes to predict hepatic clearance and guide structural modifications (e.g., propyl chain elongation) .

Q. How can structural modifications enhance target selectivity?

- Methodological Answer :

-

Adamantyl Positional Isomerism : Compare 1-adamantyl vs. 2-adamantyl derivatives to optimize steric hindrance at binding sites .

-

Carbamate Alkyl Chain Variation : Replace propyl with cyclopropyl or fluorinated groups to modulate lipophilicity (logP) and blood-brain barrier penetration .

Structural Modifications Impact N-Propyl → N-Cyclopropyl Increased metabolic resistance Adamantyl → Dehydroadamantyl Enhanced solubility

Q. What computational methods predict pharmacokinetic properties?

- Methodological Answer :

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioavailability .

- ADMET Prediction : Use SwissADME or pkCSM to estimate absorption (%HIA >70%) and CYP450 inhibition risks .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results?

- Methodological Answer : Discrepancies may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.